Rel-(3R,5R)-5-methylpiperidin-3-amine
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Overview
Description
Rel-(3R,5R)-5-methylpiperidin-3-amine is a chiral amine compound with the molecular formula C6H15N It is a stereoisomer, specifically the (3R,5R) enantiomer, which means it has a specific three-dimensional arrangement of atoms that distinguishes it from other isomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,5R)-5-methylpiperidin-3-amine typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyridine or piperidine derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral ligand to induce the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure hydrogenation reactors, continuous flow systems, and advanced purification techniques such as chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,5R)-5-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Rel-(3R,5R)-5-methylpiperidin-3-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Rel-(3R,5R)-5-methylpiperidin-3-amine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with proteins that influence cellular processes.
Comparison with Similar Compounds
Rel-(3R,5R)-5-methylpiperidin-3-amine can be compared with other similar compounds such as:
Rel-(3R,5R)-5-methylpiperidin-3-ol:
Rel-(3R,5R)-5-fluoropiperidin-3-amine: A fluorinated analog with distinct pharmacological properties.
Rel-(3R,5R)-5-isopropylpiperidin-3-amine: An isopropyl-substituted derivative with unique chemical and biological characteristics.
Properties
Molecular Formula |
C6H14N2 |
---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(3R,5R)-5-methylpiperidin-3-amine |
InChI |
InChI=1S/C6H14N2/c1-5-2-6(7)4-8-3-5/h5-6,8H,2-4,7H2,1H3/t5-,6-/m1/s1 |
InChI Key |
PQOHPULQDOKUOG-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](CNC1)N |
Canonical SMILES |
CC1CC(CNC1)N |
Origin of Product |
United States |
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